molecular formula C15H24N2 B1199393 5,6-Didehydrosparteine CAS No. 2130-67-8

5,6-Didehydrosparteine

Cat. No.: B1199393
CAS No.: 2130-67-8
M. Wt: 232.36 g/mol
InChI Key: YIHBNZCJQJSZJP-YDHLFZDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Didehydrosparteine is a dehydrogenated derivative of sparteine, a tetracyclic alkaloid. It is a metabolite formed during the cytochrome P450 2D6 (CYP2D6)-mediated oxidation of sparteine in humans . This compound is integral to pharmacogenetic studies, particularly in classifying individuals as poor or extensive metabolizers based on the metabolic ratio (MR) of sparteine to its dehydrogenated metabolites, including 5,6-didehydrosparteine and 2,3-didehydrosparteine .

Properties

CAS No.

2130-67-8

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

(1S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-2-ene

InChI

InChI=1S/C15H24N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h5,12-13,15H,1-4,6-11H2/t12-,13-,15-/m0/s1

InChI Key

YIHBNZCJQJSZJP-YDHLFZDLSA-N

SMILES

C1CCN2CC3CC(C2C1)CN4C3=CCCC4

Isomeric SMILES

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4C3=CCCC4

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3=CCCC4

Synonyms

5,6-DDHSP
5,6-didehydrosparteine
5-dehydrosparteine

Origin of Product

United States

Comparison with Similar Compounds

5,6-Didehydrosparteine vs. 2,3-Didehydrosparteine

These two metabolites of sparteine differ in the position of dehydrogenation, leading to distinct biochemical and pharmacological properties:

Property 5,6-Didehydrosparteine 2,3-Didehydrosparteine
Formation Pathway Minor metabolite via chemical oxidation (e.g., Ce⁴⁺-mediated oxidation of 17-oxosparteine) Major metabolite via CYP2D6-mediated enzymatic dehydrogenation in humans
Role in Metabolism Used in MR calculations but not the primary determinant of metabolic phenotype Dominant metabolite; critical for defining CYP2D6 activity (MR thresholds: >14 = poor metabolizers)
Stereoselectivity Not explicitly studied in enzymatic pathways Formed via stereoselective abstraction of the 2β-hydrogen atom in sparteine
Synthetic Accessibility Requires chemical oxidation or specialized reagents Produced in vivo via enzymatic pathways; synthesized for research standards

Key Findings :

  • Mechanistic Divergence: CYP2D6 catalyzes 2,3-didehydrosparteine formation via direct carbon oxidation, whereas 5,6-didehydrosparteine arises from non-enzymatic chemical oxidation, highlighting distinct reaction pathways .
  • Pharmacogenetic Relevance: 2,3-Didehydrosparteine is the primary biomarker for CYP2D6 phenotyping, while 5,6-didehydrosparteine serves a supplementary role in MR calculations .

Comparison with 5,6-Dihydropyridine Derivatives

Although structurally distinct from sparteine derivatives, 5,6-dihydropyridines (e.g., 5,6-dihydropyridine-2(1H)-one) share synthetic methodologies involving Wittig cyclization or palladium-catalyzed dehydrogenation. Key differences include:

Property 5,6-Didehydrosparteine 5,6-Dihydropyridine Derivatives
Core Structure Tetracyclic alkaloid Monocyclic or fused bicyclic systems (e.g., quinoline or isoquinoline derivatives)
Synthetic Methods Chemical oxidation or enzymatic byproducts Molecular intramolecular Wittig cyclization; palladium-catalyzed dehydrogenation
Biological Applications Pharmacogenetic marker Anticancer, antimicrobial, and anti-inflammatory agents (e.g., phenanthridine-based drugs)
Chiral Synthesis Not reported Achieved via stereoselective synthesis of N-(3-oxoalkyl)chloroacetamide precursors

Key Findings :

  • Synthetic Flexibility : 5,6-Dihydropyridines are synthesized using versatile precursors like N-(3-oxoalkyl)chloroacetamides, enabling structural diversification for drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Didehydrosparteine
Reactant of Route 2
5,6-Didehydrosparteine

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